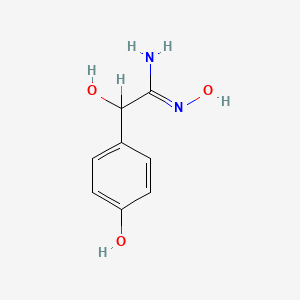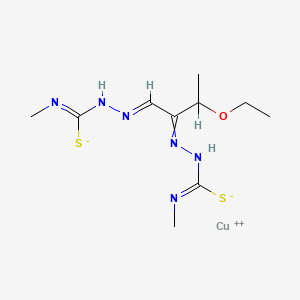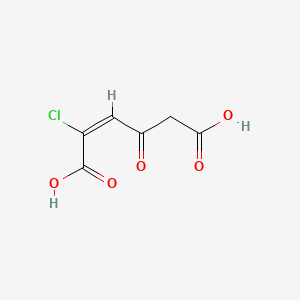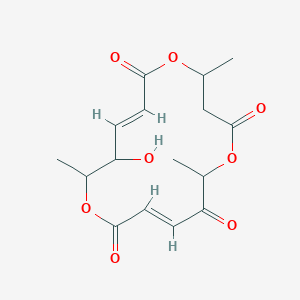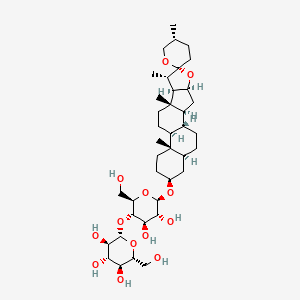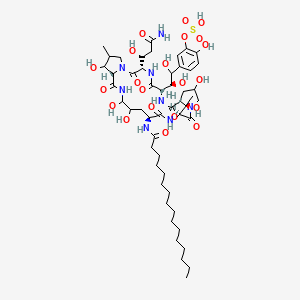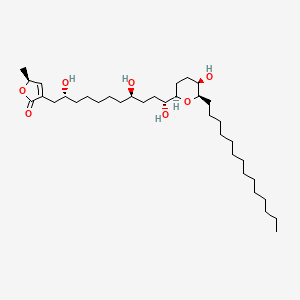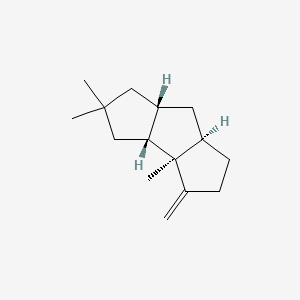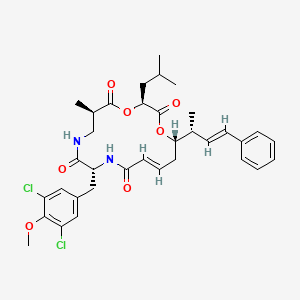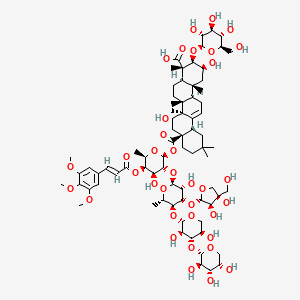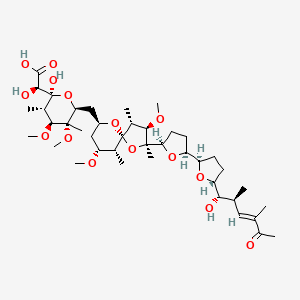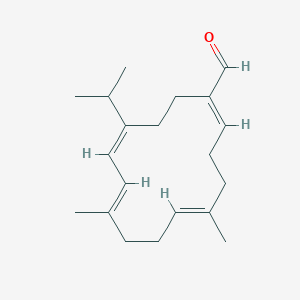![molecular formula C19H15FN4O B1244499 2-(4-Fluorophenyl)-4-methoxy-3-(pyridin-4-YL)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B1244499.png)
2-(4-Fluorophenyl)-4-methoxy-3-(pyridin-4-YL)-1H-pyrrolo[2,3-B]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RWJ-68354 is a potent inhibitor of the p38 mitogen-activated protein kinase (MAP kinase). This compound has garnered significant attention due to its potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel diseases . The compound is characterized by its ability to selectively inhibit p38 MAP kinase, which plays a crucial role in the production of proinflammatory cytokines.
Preparation Methods
The synthesis of RWJ-68354 involves a variation of the Bischler-Möhlau indole synthesis . The process begins with the treatment of aminopyrazole with 4-chlorophenyl isothiocyanate, followed by cyclization to form the desired product. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity . Industrial production methods for RWJ-68354 are not extensively documented, but they likely involve scaling up the laboratory synthesis process with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
RWJ-68354 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: RWJ-68354 can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RWJ-68354 has been extensively studied for its applications in various scientific fields:
Chemistry: The compound serves as a model inhibitor for studying the structure-activity relationships of p38 MAP kinase inhibitors.
Biology: It is used to investigate the role of p38 MAP kinase in cellular signaling pathways and its impact on gene expression.
Medicine: RWJ-68354 has potential therapeutic applications in treating inflammatory diseases by inhibiting the production of proinflammatory cytokines.
Mechanism of Action
RWJ-68354 exerts its effects by selectively inhibiting the p38 MAP kinase. The compound binds to a specific domain on the kinase, distinct from the adenosine triphosphate (ATP) binding site. This binding prevents the activation of p38 MAP kinase, thereby inhibiting the phosphorylation of downstream targets involved in the production of proinflammatory cytokines . The molecular targets and pathways involved include the inhibition of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) production.
Comparison with Similar Compounds
RWJ-68354 is unique among p38 MAP kinase inhibitors due to its selective binding and potent inhibitory effects. Similar compounds include:
BIRB 796: Another potent p38 MAP kinase inhibitor with a different binding mechanism.
VX-745: A structurally distinct inhibitor that also targets p38 MAP kinase.
RWJ 67657: An imidazole-based inhibitor with similar therapeutic applications.
These compounds share the common goal of inhibiting p38 MAP kinase but differ in their chemical structures and binding mechanisms, highlighting the uniqueness of RWJ-68354.
Properties
Molecular Formula |
C19H15FN4O |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methoxy-3-pyridin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C19H15FN4O/c1-25-14-10-15(21)23-19-17(14)16(11-6-8-22-9-7-11)18(24-19)12-2-4-13(20)5-3-12/h2-10H,1H3,(H3,21,23,24) |
InChI Key |
ADQZGIYHFQQPRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1C(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)N |
synonyms |
6-amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo(2,3-b)pyridine RWJ 68354 RWJ-68354 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B1244416.png)
